CEP-7055
CAS No.: 402857-58-3
Cat. No.: VC0523183
Molecular Formula: C32H35N3O4
Molecular Weight: 525.6 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 402857-58-3 |
|---|---|
| Molecular Formula | C32H35N3O4 |
| Molecular Weight | 525.6 g/mol |
| IUPAC Name | 3-[14-oxo-7-(propan-2-yloxymethyl)-3,13-diazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1(16),2(10),4(9),5,7,11(15),17,19,21-nonaen-3-yl]propyl 2-(dimethylamino)acetate |
| Standard InChI | InChI=1S/C32H35N3O4/c1-19(2)39-18-20-10-11-26-23(14-20)29-25-16-33-32(37)30(25)28-22-9-6-5-8-21(22)15-24(28)31(29)35(26)12-7-13-38-27(36)17-34(3)4/h5-6,8-11,14,19H,7,12-13,15-18H2,1-4H3,(H,33,37) |
| Standard InChI Key | UHEBDUAFKQHUBV-UHFFFAOYSA-N |
| SMILES | CC(C)OCC1=CC2=C(C=C1)N(C3=C2C4=C(C5=C3CC6=CC=CC=C65)C(=O)NC4)CCCOC(=O)CN(C)C |
| Canonical SMILES | CC(C)OCC1=CC2=C(C=C1)N(C3=C2C4=C(C5=C3CC6=CC=CC=C65)C(=O)NC4)CCCOC(=O)CN(C)C |
| Appearance | Solid powder |
Introduction
Structural and Pharmacological Profile of CEP-7055
CEP-7055, chemically designated as 3-[14-oxo-7-(propan-2-yloxymethyl)-3,13-diazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1(16),2(10),4(9),5,7,11(15),17,19,21-nonaen-3-yl]propyl 2-(dimethylamino)acetate, belongs to the class of indolocarbazole derivatives. Its molecular formula is , with a molecular weight of 525.6 g/mol . The compound was engineered as an ester derivative of CEP-5214 to enhance aqueous solubility and oral absorption, addressing limitations of earlier analogs .
Mechanism of Action
CEP-7055 functions as a pan-VEGF receptor tyrosine kinase inhibitor, selectively targeting VEGF-R1 (Flt-1), VEGF-R2 (KDR), and VEGF-R3 (Flt-4) . By binding to the ATP-binding pocket of these receptors, it blocks VEGF-mediated autophosphorylation, thereby disrupting downstream signaling pathways critical for angiogenesis and tumor survival. Preclinical assays demonstrated inhibitory concentrations (IC) of 12 nM for VEGF-R1, 18 nM for VEGF-R2, and 17 nM for VEGF-R3, establishing its potency relative to contemporary inhibitors like sunitinib and sorafenib .
Preclinical Development and Efficacy
In Vitro Studies
In human umbilical vein endothelial cells (HUVECs), CEP-7055 inhibited VEGF-stimulated receptor phosphorylation at IC values as low as 10 nM . The compound also suppressed capillary tube formation in Matrigel assays at nanomolar concentrations, confirming its antiangiogenic potential .
In Vivo Antitumor Activity
Murine models across diverse tumor types revealed dose-dependent efficacy:
| Tumor Model | Dose (mg/kg) | Inhibition Rate |
|---|---|---|
| A375 Melanoma | 23.8 | 50–90% |
| U251MG Glioblastoma | 23.8 | 60% |
| MCF-7 Breast Cancer | 11.9–23.8 | 55% |
| ASPC-1 Pancreatic | 23.8 | 70% |
Notably, chronic administration over 65 days showed no significant toxicity, supporting its tolerability profile .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume